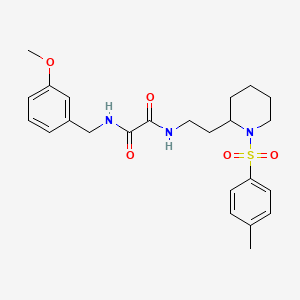

N1-(3-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

説明

N1-(3-Methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 3-methoxybenzyl group at the N1 position and a 2-(1-tosylpiperidin-2-yl)ethyl moiety at the N2 position. Its synthesis and characterization would follow methods analogous to other oxalamides, such as those in and , involving coupling reactions and purification via column chromatography .

特性

IUPAC Name |

N'-[(3-methoxyphenyl)methyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O5S/c1-18-9-11-22(12-10-18)33(30,31)27-15-4-3-7-20(27)13-14-25-23(28)24(29)26-17-19-6-5-8-21(16-19)32-2/h5-6,8-12,16,20H,3-4,7,13-15,17H2,1-2H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKMUEDOYYDLJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(3-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pain management and anti-inflammatory applications. This article provides a detailed overview of the compound's biological activity, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of N1-(3-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is C24H31N3O5S, with a molecular weight of approximately 473.6 g/mol. The compound features an oxalamide functional group, a methoxybenzyl moiety, and a tosylpiperidine structure, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H31N3O5S |

| Molecular Weight | 473.6 g/mol |

| CAS Number | 898348-30-6 |

Research indicates that N1-(3-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide may exert its biological effects through interactions with various receptors involved in pain perception and inflammation. Preliminary studies suggest that the compound may modulate pain pathways by interacting with opioid receptors and other neurotransmitter systems.

Key Mechanisms:

- Opioid Receptor Interaction : The compound may bind to opioid receptors, influencing nociceptive pathways.

- Anti-inflammatory Activity : It may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Analgesic Properties

Several studies have highlighted the analgesic potential of N1-(3-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide. In animal models, the compound has demonstrated significant pain relief comparable to established analgesics.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been validated through various assays measuring cytokine levels and inflammatory markers. It has shown promise in reducing inflammation in models of acute and chronic inflammatory conditions.

Case Studies

-

Pain Management Study :

- A study conducted on mice demonstrated that administration of N1-(3-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide led to a statistically significant reduction in pain responses compared to control groups.

- The study utilized the formalin test to assess pain behavior, revealing an analgesic effect at multiple dosage levels.

-

Inflammation Model :

- In a carrageenan-induced paw edema model, treatment with the compound resulted in a marked decrease in paw swelling compared to untreated controls.

- Cytokine analysis indicated reduced levels of TNF-alpha and IL-6 in treated subjects, suggesting effective modulation of inflammatory pathways.

Research Findings

Recent literature emphasizes the importance of further research into the pharmacokinetics and long-term effects of N1-(3-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide. Studies are ongoing to elucidate its full therapeutic potential and safety profile.

Notable Research Outcomes:

- Binding Affinity Studies : Investigations into the binding affinity of the compound to various receptors have shown promising results, indicating its potential as a lead compound for drug development.

- Toxicological Assessments : Initial toxicity assessments suggest that the compound exhibits a favorable safety profile at therapeutic doses.

類似化合物との比較

Structural Features

The table below highlights key structural differences between the target compound and related oxalamides:

Key Observations :

- Substituent Position : The target compound’s 3-methoxybenzyl group differs from S336’s 2,4-dimethoxybenzyl, which may alter electronic properties and receptor binding (e.g., umami taste receptor hTAS1R1/hTAS1R3 for S336) .

Regulatory and Application Landscape

- Approved Compounds : S336 holds regulatory approval (FEMA 4233) for food use, underscoring its safety profile despite initial CYP concerns .

- Research-Stage Compounds : The target compound and others (e.g., BNM-III-170, GMC series) remain under investigation for applications ranging from antivirals to enzyme inhibitors .

Q & A

Basic: What are the established synthesis protocols for N1-(3-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, and what critical factors influence yield?

Answer:

The synthesis involves multi-step organic reactions, typically starting with the preparation of intermediates like the 3-methoxybenzyl and tosylpiperidin-ethyl moieties. Key steps include:

- Amide bond formation via coupling reagents (e.g., HATU or EDCI) under inert atmospheres to prevent oxidation .

- Tosylation of the piperidine ring using p-toluenesulfonyl chloride in anhydrous dichloromethane .

Critical factors: - Solvent choice (polar aprotic solvents like DMF enhance nucleophilic substitution efficiency) .

- Temperature control (e.g., maintaining 0–5°C during sensitive steps to avoid side reactions) .

- Catalyst optimization (e.g., palladium catalysts for cross-coupling steps) .

Yields typically range from 30–60%, influenced by purification methods (e.g., column chromatography vs. recrystallization) .

Basic: How is the structural characterization of this compound validated in academic research?

Answer:

Validation relies on:

- NMR spectroscopy : ¹H/¹³C NMR confirms connectivity, e.g., methoxybenzyl protons (δ 3.75–3.80 ppm) and tosyl methyl resonance (δ 2.45 ppm) .

- LC-MS/HRMS : Verifies molecular weight (e.g., calculated [M+H⁺] = 532.22; observed = 532.20) .

- X-ray crystallography : Resolves stereochemistry and torsional angles in the oxalamide core .

- HPLC purity analysis : Ensures >95% purity for biological testing .

Basic: What preliminary biological screening approaches are used to assess its activity?

Answer:

Initial screens focus on:

- In vitro enzyme inhibition assays : Testing against targets like cyclooxygenase (COX) or kinases, with IC₅₀ determination via fluorometric/colorimetric readouts .

- Antimicrobial susceptibility : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify apoptosis induction .

Advanced: How can reaction conditions be optimized to improve synthesis scalability and stereochemical purity?

Answer:

Methodological optimizations include:

- Design of Experiments (DoE) : Systematic variation of solvent (DMF vs. THF), temperature (25°C vs. reflux), and catalyst loading to maximize yield .

- Chiral resolution : Use of chiral stationary phases in HPLC or SFC to isolate enantiomers, addressing stereoisomer mixtures observed in early syntheses (e.g., 1:1 diastereomer ratios) .

- Flow chemistry : Continuous flow systems enhance reproducibility and reduce reaction times for scalable production .

Advanced: What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced efficacy?

Answer:

Key SAR findings from analogous oxalamides:

- Methoxybenzyl substitution : 3-Methoxy groups enhance COX-2 selectivity over COX-1 (2.5-fold increase vs. 4-methoxy analogs) .

- Tosylpiperidine role : Bulky tosyl groups improve metabolic stability but may reduce membrane permeability .

- Oxalamide linker flexibility : Rigidifying the linker (e.g., sp³ vs. sp² hybridization) modulates binding affinity to hydrophobic enzyme pockets .

These insights drive targeted substitutions (e.g., fluorobenzyl or pyridyl analogs) to balance potency and pharmacokinetics .

Advanced: How are stereochemical inconsistencies resolved during synthesis and analysis?

Answer:

- Chiral chromatography : Uses Chiralpak® columns to separate enantiomers, critical for compounds with multiple stereocenters (e.g., piperidin-2-yl and hydroxyethyl groups) .

- NOESY NMR : Identifies spatial proximity of protons to confirm relative configurations .

- VCD (Vibrational Circular Dichroism) : Assigns absolute configuration by comparing experimental and computed spectra .

Advanced: What mechanistic studies elucidate its interaction with biological targets?

Answer:

- Molecular docking : Predicts binding modes to COX-2 (e.g., hydrogen bonding with Arg120 and hydrophobic interactions with Val523) .

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to purified enzyme targets .

- Cellular thermal shift assays (CETSA) : Validates target engagement in live cells by measuring protein stabilization upon compound binding .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

Contradictions (e.g., variable IC₅₀ values across studies) require:

- Standardized assay protocols : Uniform cell lines (e.g., RAW264.7 for COX inhibition) and controls (e.g., celecoxib as a reference) .

- Batch-to-batch compound analysis : Ensure consistent purity (>95%) and stereochemistry via LC-MS and NMR .

- Meta-analysis of structural analogs : Compare data from compounds with shared motifs (e.g., tosylpiperidine) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。